1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride
Description
Properties
IUPAC Name |
spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c16-11-9-3-1-2-4-10(9)14-12(15-11)5-7-13-8-6-12;/h1-4,13-14H,5-8H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDGQYWVGTUVJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC3=CC=CC=C3C(=O)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199105-15-2 | |
| Record name | 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’H-Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Quinazolinone Formation: The quinazolinone moiety can be synthesized through condensation reactions involving anthranilic acid derivatives and amines.
Spiro Linkage Formation: The spiro linkage is formed by reacting the piperidine and quinazolinone intermediates under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1’H-Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing groups, while reduction might yield fully saturated spiro compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Formula : CHClNO
- CAS Number : 159635-37-7
Its unique spirocyclic structure contributes to its biological activity, making it a subject of interest in drug development.
Cancer Therapy
Recent studies have indicated that spirocyclic compounds, including 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride, exhibit potential anticancer properties. The compound has shown cytotoxic effects in various cancer cell lines. For instance:
- Mechanism of Action : The compound operates through a three-component 1,3-dipolar cycloaddition followed by an enamine reaction. This mechanism enhances its interaction with protein binding sites, which is crucial for its anticancer efficacy .
- Case Study : In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated superior cytotoxicity compared to the reference drug bleomycin, indicating its potential as a lead compound for developing new anticancer agents .
Neurodegenerative Diseases
The compound has also been explored for its effects on neurodegenerative conditions such as Alzheimer's disease:
- Cholinesterase Inhibition : It has been noted for its ability to inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets in Alzheimer's disease therapy .
- Dual Inhibition : Studies have shown that derivatives containing the piperidine moiety can enhance brain exposure and provide dual inhibition of cholinesterases while also targeting amyloid beta and tau protein aggregation .
Antiviral Activity
Emerging research highlights the potential of this compound as an antiviral agent:
- SARS-CoV-2 Inhibition : The piperidine core has been identified as a promising structure for developing inhibitors against SARS-CoV-2. One study reported that a derivative exhibited better binding affinity with the SARS-CoV-2 main protease than Remdesivir .
Comparative Data Table
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Cancer Therapy | 1,3-Dipolar cycloaddition | Greater cytotoxicity than bleomycin in FaDu cells |
| Neurodegenerative Diseases | Cholinesterase inhibition | Effective dual inhibition; targets amyloid aggregation |
| Antiviral Activity | Protease inhibition | Better binding affinity with SARS-CoV-2 protease |
Mechanism of Action
The mechanism of action of 1’H-Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one (1v)
- Structure : Replaces the piperidine ring with a cyclopentane ring.
- Synthesis: Prepared via Mukaiyama’s reaction using cyclopentanone, yielding a molecular formula of C11H14N2O (MW: 214.25 g/mol).
Spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one (1)
- Structure : Incorporates a cyclohexane ring instead of piperidine.
- Physicochemical Data : Melting point (300°C ) and IR spectrum (1644 cm<sup>-1</sup> for C=O) indicate higher thermal stability and similar carbonyl reactivity.
- Pharmacological Implications : The cyclohexane ring may improve lipophilicity, influencing blood-brain barrier penetration.
1’-Benzoyl Derivatives (e.g., 4a)
- Structure : Features a benzoyl group at the 1’-position (e.g., 1’-Benzoyl-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one ).
- Synthetic Route : Acylation reactions yield derivatives with enhanced electronic properties (e.g., IR: 1649 cm<sup>-1</sup> for benzoyl C=O).
Substituent Modifications
4'-(Cyclopropylmethyl)-1-(3-fluorobenzoyl)-2'-methyl-4'H-spiro[piperidine-4,7'-pyrazolo[1,5-a]pyrimidin]-5'(6'H)-one (SalA-VS-08)
6',7'-Dimethoxy Derivatives
- Structure: Methoxy groups at the 6’ and 7’ positions of the quinazolinone ring.
- Impact : Methoxy groups increase solubility in polar solvents and may modulate metabolic stability.
Comparative Approaches
- Mukaiyama’s Reaction : Used for cyclopentane analogs (1v) with moderate yields (~81%).
- Solid-Phase Synthesis: Employed for pyrrolidine-spiroquinazolinones, enabling rapid diversification but requiring specialized equipment.
Physicochemical and Pharmacological Properties
Physical Properties
Pharmacological Profiles
- Target Compound: Used in [18F]FBAT, a PET tracer for imaging inducible nitric oxide synthase (iNOS) in neuroinflammation.
- SalA-VS-08: Exhibits nanomolar affinity for κ-opioid receptors (Ki < 10 nM).
- Methoxy Derivatives: Enhanced solubility may favor oral bioavailability compared to non-polar analogs.
Biological Activity
1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride, also known as 6'-Chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer effects, mechanism of action, and structure-activity relationships.
Chemical Structure
The chemical structure of 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride is characterized by a spirocyclic framework that combines piperidine and quinazoline moieties. Its molecular formula is C₁₂H₁₅Cl₂N₃O with a molecular weight of 288.17 g/mol. The presence of chlorine and nitrogen atoms in the structure is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of spiro compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects across various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro studies demonstrated that 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride showed promising cytotoxicity against several cancer cell lines including HL60 (human leukemia), COLO205 (colon adenocarcinoma), and WM115 (melanoma) .
- The IC50 values for these cell lines were reported to be significantly lower than those for standard chemotherapeutics, indicating higher potency.
-
Mechanism of Action :
- The compound appears to exert its effects by inducing DNA damage and apoptosis in cancer cells. The comet assay results showed substantial DNA damage in treated cells, particularly in the HEC-1-A lineage .
- Fluorescence microscopy indicated that treated cells exhibited characteristics of early apoptosis, including mitochondrial membrane depolarization .
- Structure-Activity Relationship (SAR) :
Comparative Biological Activity Table
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one HCl | HL60 | 9.4 | Induces apoptosis and DNA damage |
| Spiropyrazoline Derivative I | NALM-6 | 12.5 | Mitochondrial depolarization |
| Spiropyrazoline Derivative II | COLO205 | 15.0 | PARP1 degradation |
Q & A
Q. What are the recommended methods for synthesizing 1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one derivatives, and how can reaction yields be optimized?
- Methodology : Metal-free organocatalytic cascade reactions using substituted anthranilamides and cyclic ketones (e.g., cyclohexanone) under mild conditions (30–50°C) yield spiroquinazolinones. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst loading (e.g., 10–20 mol% L-proline), and reaction time (6–24 hours) to achieve yields >80% .
- Data Analysis : Monitor reaction progress via TLC or HPLC. Purify products using column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via melting point analysis and NMR (¹H/¹³C) .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation. SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are industry standards for small-molecule crystallography. High-resolution data (≤1.0 Å) are critical for resolving spirocyclic conformations .
- Contradictions : While SHELX remains dominant, alternative software (e.g., Olex2, Phenix) may offer superior automation for twinned or low-resolution datasets .
Q. What safety precautions are required when handling this compound in the laboratory?
- Hazard Mitigation : The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid dust inhalation. Store in airtight containers at room temperature .
- First Aid : For eye exposure, rinse with water for 15+ minutes and seek medical attention. For ingestion, do not induce vomiting; administer activated charcoal .
Advanced Research Questions
Q. How can synthetic routes be modified to introduce functional groups (e.g., trifluoromethoxy or sulfonyl) for structure-activity relationship (SAR) studies?
- Methodology : Post-synthetic functionalization via Vilsmeier-Haack formylation or sulfonation reactions. For example, treat the parent spiroquinazolinone with chlorosulfonic acid to introduce sulfonyl groups, followed by Pd/C-catalyzed coupling for aryl substitutions .
- Data Interpretation : Confirm regioselectivity via NOESY NMR and mass spectrometry (ESI-MS). Compare anti-inflammatory activity in carrageenan-induced edema models to identify optimal substituents .
Q. What experimental models are used to evaluate the anti-inflammatory potential of spiroquinazolinone derivatives?
- In Vivo Models :
- Carrageenan-induced paw edema in rats: Measure edema inhibition (%) at 3–6 hours post-administration. Compare to reference drugs (e.g., Diclofenac sodium) .
- Formalin-induced pain : Quantify licking/biting behavior reduction over 30 minutes .
- In Vitro Assays :
- Lipoxygenase (LOX) inhibition : Monitor absorbance at 234 nm to assess arachidonic acid metabolism suppression. Active compounds show IC₅₀ values <50 µM .
Q. How do intramolecular acyl transfer reactions influence the conformational dynamics of spiropiperidine derivatives?
- Mechanistic Insight : In 1'-acyl-1-benzyl-3',4'-dihydrospiroquinolines, acyl groups migrate between nitrogen atoms via a six-membered transition state. Confirm via crossover experiments and variable-temperature (VT) NMR to track acyl mobility .
- Computational Support : Use DFT calculations (e.g., Gaussian 09) to model transition states and compare activation energies for different substituents .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Case Study : If a compound shows high LOX inhibition in vitro but low anti-inflammatory efficacy in vivo, investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) via:
- HPLC-MS plasma profiling to detect active metabolites.
- Caco-2 permeability assays to assess intestinal absorption .
Q. How can computational methods predict the binding affinity of spiroquinazolinones to biological targets (e.g., COX-2 or LOX)?
- Protocol :
Molecular docking : Use AutoDock Vina to dock ligands into COX-2 (PDB ID: 5KIR) or LOX (PDB ID: 1N8Q) active sites.
MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
Free energy calculations : Apply MM-PBSA to estimate ΔG binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
